Ethanone, 1-cyclopropyl-2-phenyl-
CAS No.: 14113-94-1
Cat. No.: VC20887175
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14113-94-1 |
---|---|
Molecular Formula | C11H12O |
Molecular Weight | 160.21 g/mol |
IUPAC Name | 1-cyclopropyl-2-phenylethanone |
Standard InChI | InChI=1S/C11H12O/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Standard InChI Key | RXZJHESCHPMWEK-UHFFFAOYSA-N |
SMILES | C1CC1C(=O)CC2=CC=CC=C2 |
Canonical SMILES | C1CC1C(=O)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Nomenclature
Basic Identification
Ethanone, 1-cyclopropyl-2-phenyl- is an organic ketone with precise structural characteristics. The table below summarizes key identification parameters:
Parameter | Information |
---|---|
Chemical Name | Ethanone, 1-cyclopropyl-2-phenyl- |
Common Synonyms | Benzyl Cyclopropyl Ketone; Cyclopropyl Benzyl Ketone; Phenylacetylcyclopropane; 1-Cyclopropyl-2-phenylethanone |
CAS Registry Number | 14113-94-1 |
Molecular Formula | C₁₁H₁₂O |
Molecular Weight | 160.21 g/mol |
PubChem Compound ID | 549679 |
Structural Identifiers
The compound can be uniquely identified using several standardized chemical notation systems, as outlined below:
Identifier Type | Code |
---|---|
IUPAC Name | 1-cyclopropyl-2-phenylethanone |
Standard InChI | InChI=1S/C11H12O/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Standard InChIKey | RXZJHESCHPMWEK-UHFFFAOYSA-N |
SMILES | C1CC1C(=O)CC2=CC=CC=C2 |
Canonical SMILES | C1CC1C(=O)CC2=CC=CC=C2 |
Chemical Structure and Properties
Structural Features
Ethanone, 1-cyclopropyl-2-phenyl- possesses a distinctive chemical architecture characterized by three key structural elements:
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A three-membered cyclopropyl ring, which introduces ring strain and unique reactivity patterns
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A phenyl group that contributes aromatic stability and characteristic electronic properties
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A ketone functional group (carbonyl, C=O) that serves as a reactive center for various chemical transformations
The compound's structure gives it distinctive physicochemical properties and reactivity profiles that differentiate it from other ketones. The cyclopropyl ring particularly contributes to the compound's interesting conformational dynamics due to the constraints imposed by this strained three-membered ring .
Physical Properties
Based on structural analysis and comparable compounds, Ethanone, 1-cyclopropyl-2-phenyl- exhibits the following physical characteristics:
Property | Description |
---|---|
Physical Appearance | Typically colorless to pale yellow liquid or solid |
Odor | May possess a distinctive odor characteristic of ketones |
Solubility | Likely soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether) |
Reactivity | Electrophilic at the carbonyl carbon; participates in nucleophilic addition reactions |
Synthesis Methods
Documented Synthetic Pathways
Research indicates that cyclopropyl-containing ketones can be synthesized through various methods. For related compounds, researchers have documented synthesis pathways involving trimethylsulfoxonium iodide in DMSO/THF mixture treated with sodium hydride, followed by addition of appropriate enones .
This synthetic route has been reported to yield up to 70% of the desired cyclopropane product for similar compounds , suggesting its potential applicability to the synthesis of Ethanone, 1-cyclopropyl-2-phenyl-.
Chemical Reactivity
Reactive Centers
The chemical behavior of Ethanone, 1-cyclopropyl-2-phenyl- is largely governed by three reactive centers:
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The carbonyl group (C=O), which exhibits electrophilic character and is susceptible to nucleophilic attack
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The strained cyclopropyl ring, which can undergo ring-opening reactions under specific conditions
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The phenyl ring, which can participate in electrophilic aromatic substitution reactions
Characteristic Reactions
Based on its structural features, Ethanone, 1-cyclopropyl-2-phenyl- would likely participate in the following reaction types:
Reaction Type | Description |
---|---|
Nucleophilic Addition | Addition of nucleophiles to the carbonyl carbon |
Reduction | Conversion of the ketone to secondary alcohols |
Condensation | Reactions with amines, hydrazines, or hydroxylamines |
Ring-opening | Cyclopropyl ring cleavage under acidic or specific catalytic conditions |
Enolization | Formation of enolates under basic conditions |
Toxicological Considerations
Hazard Profile
A structurally related compound, 2-Cyclopropyl-1-phenylethan-1-one, has documented hazard classifications that may provide insight into the potential toxicological profile of Ethanone, 1-cyclopropyl-2-phenyl-:
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